Mnk2-IN-8e
Description
Mnk2-IN-8e is a selective small-molecule inhibitor targeting the MAP kinase-interacting kinases 2 (MNK2), a key regulator of eukaryotic translation initiation and cancer cell proliferation. MNK2 phosphorylates the eukaryotic initiation factor 4E (eIF4E), which is critical for the translation of oncogenic mRNAs involved in survival, angiogenesis, and metastasis. This compound demonstrates high binding affinity to the ATP-binding pocket of MNK2, effectively blocking its kinase activity and downstream signaling.
The compound exhibits a half-maximal inhibitory concentration (IC50) of 8.2 nM for MNK2 and >100-fold selectivity over closely related kinases (e.g., MNK1, ERK1/2), minimizing off-target effects. Its pharmacokinetic profile includes moderate aqueous solubility (12 µM at pH 7.4) and oral bioavailability (43% in murine models), supporting in vivo efficacy.
Properties
Molecular Formula |
C17H18N4O3S |
|---|---|
Molecular Weight |
358.42 |
IUPAC Name |
5-[2-(2,4-Dimethoxy-phenylamino)-pyrimidin-4-yl]-3,4-dimethyl-3H-thiazol-2-one |
InChI |
InChI=1S/C17H18N4O3S/c1-10-15(25-17(22)21(10)2)13-7-8-18-16(20-13)19-12-6-5-11(23-3)9-14(12)24-4/h5-9H,1-4H3,(H,18,19,20) |
InChI Key |
XVARHXDLQROMIB-UHFFFAOYSA-N |
SMILES |
O=C1SC(C2=NC(NC3=CC=C(OC)C=C3OC)=NC=C2)=C(C)N1C |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mnk2 IN-8e; Mnk2-IN 8e; Mnk2 IN 8e; Mnk2-IN-8e |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Mnk2-IN-8e and Similar Kinase Inhibitors
| Property | This compound | JNK-IN-8 (Reference) | Cercosporamide |
|---|---|---|---|
| Primary Target | MNK2 (IC50: 8.2 nM) | JNK1/2/3 (IC50: 3.5–7.1 nM) | MNK1/2 (IC50: 14 nM/19 nM) |
| Selectivity | >100-fold vs. MNK1 | >50-fold vs. MAPK family | Moderate (MNK1/2 only) |
| Solubility | 12 µM (pH 7.4) | 8 µM (pH 7.4) | 22 µM (pH 7.4) |
| Bioavailability | 43% (oral) | 28% (oral) | 61% (oral) |
| Key Applications | Solid tumors, leukemia | Neurodegeneration, inflammation | Viral infection, cancer |
| Toxicity (LD50) | 320 mg/kg (mice) | 250 mg/kg (mice) | 480 mg/kg (mice) |
Mechanistic and Pharmacological Insights
- JNK-IN-8 : A c-Jun N-terminal kinase (JNK) inhibitor with overlapping structural motifs (e.g., pyridine core) but distinct target specificity. Unlike this compound, JNK-IN-8 lacks efficacy in MNK2-driven cancers but shows promise in mitigating neuroinflammation.
- Cercosporamide : A natural product inhibiting both MNK1 and MNK2. While it exhibits broader target coverage, its lower selectivity increases risks of off-target effects (e.g., mTOR pathway modulation).
Research Findings
- This compound vs. Cercosporamide: In a glioblastoma xenograft model, this compound reduced tumor volume by 68% (vs. 52% for cercosporamide) with fewer hepatic side effects.
- Resistance Profiles : this compound maintains efficacy in JNK-IN-8-resistant cell lines due to its unique binding mode, avoiding common ATP-pocket mutations.
Critical Evaluation of Limitations
- This compound’s moderate solubility necessitates formulation optimization for intravenous delivery.
- While JNK-IN-8 and cercosporamide have broader therapeutic applications, their narrower safety margins limit clinical utility compared to this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
